molecular formula C8H11ClN2O B13332774 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine

6-Chloro-2-(propan-2-yloxy)pyridin-3-amine

Cat. No.: B13332774
M. Wt: 186.64 g/mol
InChI Key: KLUIBCHLQSALCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(propan-2-yloxy)pyridin-3-amine ( 1394932-19-4) is a high-purity chemical building block offered for research and development purposes . This compound, with a molecular formula of C8H11ClN2O and a molecular weight of 186.64 g/mol, is characterized by its SMILES structure: NC1=CC=C(Cl)N=C1OC(C)C . It is provided under the MDL number MFCD23113715 . As a pyridine derivative featuring both amine and chloro functional groups, it serves as a versatile intermediate in organic synthesis and medicinal chemistry. Its specific structure suggests potential applications in the development of pharmaceutical compounds and agrochemicals. Researchers value this compound for its potential in constructing more complex molecular architectures. The amine group can undergo diazotization or act as a directing group in metalation reactions, while the chloro substituent is a common handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations. The isopropoxy group at the 2-position can influence the electronic properties and steric profile of the pyridine ring, modulating its reactivity and potential interaction with biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use . Proper handling procedures should be consulted in the associated safety data sheet. The compound requires cold-chain transportation to ensure its stability and integrity upon delivery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

6-chloro-2-propan-2-yloxypyridin-3-amine

InChI

InChI=1S/C8H11ClN2O/c1-5(2)12-8-6(10)3-4-7(9)11-8/h3-5H,10H2,1-2H3

InChI Key

KLUIBCHLQSALCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=N1)Cl)N

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 2 Propan 2 Yloxy Pyridin 3 Amine

Strategic Retrosynthetic Analysis for 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. amazonaws.com For this compound, the analysis involves key disconnections of the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.

The primary disconnection targets the amine group at the C-3 position. A common and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group precursor. This functional group interconversion (FGI) leads to the intermediate, 6-chloro-2-(propan-2-yloxy)-3-nitropyridine .

The second disconnection breaks the C-O ether linkage at the C-2 position. This bond can be formed via a nucleophilic aromatic substitution (SNAr) reaction, where an isopropoxide nucleophile displaces a suitable leaving group on the pyridine (B92270) ring. Given the structure, a halogen, such as chlorine, is an excellent leaving group for this transformation. This leads to a precursor like 2,6-dichloro-3-nitropyridine (B41883) . This starting material is strategic because the nitro group at C-3 strongly activates the C-2 position for nucleophilic attack, allowing for selective substitution.

This retrosynthetic pathway is summarized as follows:

Target Molecule: this compound

Disconnect C-N bond (Amine): Leads back to 6-chloro-2-(propan-2-yloxy)-3-nitropyridine via reduction.

Disconnect C-O bond (Isopropoxy): Leads back to 2,6-dichloro-3-nitropyridine and isopropanol (B130326) via SNAr.

This analysis establishes a logical and efficient forward synthesis beginning with the nitration of 2,6-dichloropyridine, followed by selective nucleophilic substitution and concluding with the reduction of the nitro group.

Established Synthetic Routes and Reaction Conditions

The forward synthesis, guided by the retrosynthetic analysis, involves a sequential functionalization of a dichloropyridine scaffold.

The formation of the 2-(propan-2-yloxy) or 2-isopropoxy group is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. Pyridine rings, being electron-deficient heterocycles, are inherently susceptible to nucleophilic attack. wikipedia.org This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups, such as a nitro group (–NO₂), particularly when positioned ortho or para to the leaving group. stackexchange.comlibretexts.org

In the synthesis of the target molecule, the precursor 2,6-dichloro-3-nitropyridine is treated with isopropanol in the presence of a strong base. The base, typically sodium hydride (NaH) or potassium tert-butoxide (KOtBu), deprotonates the isopropanol to generate the potent isopropoxide nucleophile.

The reaction proceeds via the addition of the isopropoxide ion to the C-2 position of the pyridine ring, which is activated by the adjacent nitro group at C-3. This attack forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance, including delocalization of the negative charge onto the oxygen atoms of the nitro group. libretexts.orgmasterorganicchemistry.com The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the desired product, 6-chloro-2-isopropoxy-3-nitropyridine (B2782059). chemicalbook.com The C-2 position is significantly more reactive than the C-6 position due to this electronic activation.

Table 1: Typical Reaction Conditions for SNAr Formation of Pyridin-2-yloxy Linkages

SubstrateNucleophile SourceBaseSolventTypical Temperature
2,6-dichloro-3-nitropyridineIsopropanolSodium Hydride (NaH)Tetrahydrofuran (THF), Dimethylformamide (DMF)0 °C to Room Temperature
2,6-dichloro-3-nitropyridineIsopropanolPotassium tert-butoxide (KOtBu)Isopropanol, THFRoom Temperature to Reflux

The final step in the synthesis is the reduction of the nitro group of 6-chloro-2-isopropoxy-3-nitropyridine to the corresponding 3-amine. The reduction of aromatic nitro compounds is a fundamental and well-established transformation in organic synthesis. wikipedia.org Several reliable methods are available, with the choice often depending on substrate compatibility and desired reaction scale.

Catalytic Hydrogenation: This is one of the most common and efficient methods. commonorganicchemistry.com The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. google.com The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere (from balloon pressure to higher pressures). This method is often clean, providing high yields, with water being the only byproduct.

Metal-Acid Systems: Classic reduction methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl) or acetic acid. commonorganicchemistry.com For instance, stannous chloride (SnCl₂) in concentrated HCl is a standard reagent for the reduction of aromatic nitro groups. guidechem.com These methods are robust and effective, though they often require a stoichiometric amount of metal and can involve more complex workup procedures to remove metal salts.

Table 2: Comparison of Common Reagents for Aromatic Nitro Group Reduction

MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/C, Ethanol or Ethyl Acetate, RTHigh yield, clean reaction, simple workup. commonorganicchemistry.comRequires specialized hydrogenation equipment; catalyst can be pyrophoric.
Metal/Acid ReductionFe / NH₄Cl or SnCl₂ / HCl, RefluxInexpensive reagents, tolerant of some functional groups. google.comStoichiometric amounts of metal required, often requires harsh acidic conditions and aqueous workup.
Transfer HydrogenationAmmonium formate, Pd/C, Methanol, RefluxAvoids the use of gaseous hydrogen.Can sometimes be slower than direct hydrogenation.

The synthesis of this compound is a prime example of a sequential functionalization strategy. The order in which the substituents are introduced is critical to achieving the desired isomer.

Nitration: The synthesis typically begins with a commercially available precursor like 2,6-dichloropyridine. Nitration using standard conditions (e.g., a mixture of nitric acid and sulfuric acid) introduces the nitro group, primarily at the C-3 position, to yield 2,6-dichloro-3-nitropyridine.

Selective Nucleophilic Aromatic Substitution (SNAr): As detailed previously, the 2,6-dichloro-3-nitropyridine intermediate undergoes a selective reaction with sodium or potassium isopropoxide. The nitro group at C-3 activates the C-2 position more strongly than the C-6 position, directing the isopropoxide to substitute the C-2 chlorine atom preferentially. This step yields 6-chloro-2-isopropoxy-3-nitropyridine. chemicalbook.com

Reduction: The final step involves the reduction of the nitro group at the C-3 position to an amine, using one of the methods described in section 2.2.2, such as catalytic hydrogenation with Pd/C, to furnish the final product, this compound.

This three-step sequence ensures high regioselectivity and is an efficient route to the target compound.

Catalytic Systems and Their Application in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient, selective, and environmentally benign pathways. In the context of synthesizing this compound, catalytic systems are most prominently used in the reduction step, although they are also central to alternative methods for functionalizing the pyridine ring.

Palladium catalysts are exceptionally versatile and widely used for forming carbon-carbon and carbon-heteroatom bonds.

Application in Nitro Group Reduction: The most direct application of a catalytic system in the established synthesis of the title compound is the palladium-catalyzed hydrogenation of the nitro intermediate. As discussed, palladium on carbon (Pd/C) is the catalyst of choice for the reduction of 6-chloro-2-isopropoxy-3-nitropyridine to this compound. commonorganicchemistry.comgoogle.com This heterogeneous catalytic process is highly efficient and is a cornerstone of industrial and laboratory synthesis for converting nitroarenes to anilines.

Broader Context of Pyridine Functionalization: Beyond this specific step, palladium catalysis is fundamental to the broader field of pyridine chemistry. The Buchwald-Hartwig amination, for example, is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides and amines. nih.govlookchem.com In principle, an alternative (though less direct) route to the target molecule could involve the palladium-catalyzed amination of a suitable 3-halo-6-chloro-2-isopropoxypyridine precursor. However, for introducing a simple NH₂ group, the reduction of a nitro group is generally more straightforward and cost-effective. Palladium-catalyzed C-O coupling reactions are also known, providing another potential, albeit more complex, avenue for introducing the isopropoxy group. nih.gov

While various palladium-catalyzed reactions are available for pyridine functionalization, for the specific synthesis of this compound, the use of Pd/C in the final hydrogenation step represents the most critical and established application of a catalytic system.

Base-Mediated Reactions for Ether and Amine Formation

The synthesis of this compound is effectively achieved through a sequential, base-mediated approach that first establishes the isopropoxy ether linkage, followed by the formation of the amine group. This strategy commonly utilizes a di-halogenated and nitrated pyridine precursor, such as 2,6-dichloro-3-nitropyridine.

The initial step is a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis, to introduce the isopropoxy group. numberanalytics.comlibretexts.org A strong base, typically sodium hydride (NaH), is used to deprotonate isopropanol, forming the potent sodium isopropoxide nucleophile. This alkoxide then attacks the electron-deficient pyridine ring.

Regioselectivity is a critical consideration in this step. The nitro group at the C3 position strongly activates both the C2 (ortho) and C6 (para) positions towards nucleophilic attack through resonance and inductive effects. stackexchange.com However, the inductive electron-withdrawal by the nitro group is most potent at the adjacent C2 position, making it more electrophilic. stackexchange.com Consequently, the isopropoxide preferentially attacks the C2 carbon, leading to the displacement of the chloride at that position in a kinetically controlled reaction. stackexchange.comnih.gov

Following the successful etherification to form 6-chloro-2-isopropoxy-3-nitropyridine, the final step is the reduction of the nitro group to the desired 3-amine functionality. This transformation is typically accomplished using standard reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium catalyst.

The table below summarizes typical parameters for the base-mediated etherification step.

ParameterConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures complete deprotonation of isopropanol to form the alkoxide. numberanalytics.com
Solvent Dimethylformamide (DMF)A polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the isopropoxide. numberanalytics.com
Temperature 80-100 °CProvides sufficient thermal energy to overcome the activation barrier of the SNAr reaction without promoting significant side reactions. numberanalytics.com
Reactant Ratio Slight excess of Sodium IsopropoxideEnsures complete consumption of the starting dichloropyridine.

Green Chemistry Innovations and Sustainable Synthetic Pathways

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For the synthesis of this compound, green chemistry principles can be applied to reduce solvent waste and energy consumption.

Microwave-Assisted Reaction Protocols for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. rsc.orgnih.gov By directly and efficiently heating the reactants, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. numberanalytics.comnih.gov This rapid, uniform heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures. nih.gov Both the SNAr etherification and the subsequent nitro reduction steps are amenable to microwave-assisted protocols, offering a more energy-efficient and sustainable pathway. nih.govresearchgate.net

The following table compares conventional and microwave-assisted methods for a representative multicomponent pyridine synthesis, illustrating the advantages of microwave irradiation. nih.gov

ParameterConventional HeatingMicrowave Irradiation
Reaction Time 4 - 6 hours10 - 15 minutes
Yield 75 - 85%90 - 95%
Process Mass Intensity (PMI) HigherLower
E-Factor HigherLower

Optimization of Reaction Parameters and Yield Enhancement for this compound

Maximizing the yield and purity of the final product requires careful optimization of various reaction parameters, from reagent selection to the catalytic system employed in alternative synthetic routes.

Temperature, Solvent, and Reagent Selection

The outcome of the SNAr etherification is highly dependent on the choice of solvent, base, and temperature.

Solvent: Polar aprotic solvents such as DMF and DMSO are highly effective for SNAr reactions because they solvate cations well, leaving the alkoxide nucleophile "bare" and highly reactive. numberanalytics.com Tetrahydrofuran (THF) is another option, though it is generally less effective at promoting these reactions compared to DMF or DMSO.

Reagent Selection: The choice of base is critical for efficiently generating the alkoxide. While sodium hydride is common, other strong bases like potassium tert-butoxide can also be used. numberanalytics.com The selection may depend on factors like solubility and cost. The purity of the isopropanol and the starting pyridine material is also essential to prevent side reactions.

Catalyst Loading and Ligand Effects

While the primary route involves an SNAr reaction followed by reduction, an alternative convergent synthesis might involve a palladium-catalyzed C-N cross-coupling reaction (e.g., Buchwald-Hartwig amination) as the final step. acs.org In such a scenario, where a precursor like 3-bromo-6-chloro-2-isopropoxypyridine is coupled with an ammonia (B1221849) surrogate, the catalyst system is paramount.

Catalyst Loading: The amount of palladium catalyst used directly impacts reaction efficiency, cost, and the level of metal contamination in the final product. Optimization aims to find the lowest possible catalyst loading that still provides a high yield in an acceptable time. For amination of aryl chlorides, loadings can sometimes be reduced to as low as 0.1 mol%. acs.org

Ligand Effects: The ligand coordinated to the palladium center is arguably the most critical component of the catalytic system. Bulky, electron-rich phosphine (B1218219) ligands, such as biarylmonophosphines (e.g., RuPhos, BrettPhos, XPhos), are essential for facilitating the key steps of the catalytic cycle: oxidative addition of the palladium(0) complex to the aryl halide and the subsequent reductive elimination to form the C-N bond. nih.gov The choice of ligand can dramatically influence the reaction's scope, rate, and efficiency, with different ligands being optimal for different substrates. nih.gov

The table below illustrates the significant impact of ligand choice on the yield of a model Buchwald-Hartwig amination of a 3-bromo-2-aminopyridine derivative. nih.gov

LigandCatalyst SystemYield (%)
XPhosPd₂(dba)₃ / LiHMDS~40%
RuPhosPd₂(dba)₃ / LiHMDS~70%
BrettPhosPd₂(dba)₃ / LiHMDS~75%
BINAP (Bidentate)Pd₂(dba)₃ / LiHMDS<5%

Reactivity and Chemical Transformations of 6 Chloro 2 Propan 2 Yloxy Pyridin 3 Amine

Electrophilic and Nucleophilic Reactions of the Pyridine (B92270) Ring System

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. However, the strong electron-donating effects of the amino group at the C3 position and the isopropoxy group at the C2 position increase the electron density of the ring, partially offsetting the electron-withdrawing nature of the ring nitrogen and the chlorine atom. This electronic environment makes electrophilic attack challenging but directs it to positions ortho and para to the activating groups.

Conversely, the electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). youtube.com This reactivity is significantly enhanced by the presence of the chlorine atom at the C6 position, which is a good leaving group. Nucleophilic attack is favored at the positions ortho and para (C2, C4, C6) to the ring nitrogen. In this molecule, the C6 position is particularly activated for nucleophilic displacement due to both the ring nitrogen and the presence of the chloro leaving group. stackexchange.com

Functional Group Interconversions at the Amino Moiety

The primary amino group at the C3 position is a versatile functional handle, serving as a potent nucleophile that readily participates in a wide range of reactions to form various derivatives. vanderbilt.edu

The nucleophilic character of the amino group allows for straightforward reactions with various electrophiles.

Acylation: The amine can be readily acylated by reacting with acylating agents such as acyl chlorides or carboxylic acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding N-acyl derivatives (amides). This transformation is one of the most frequently utilized reactions in medicinal chemistry. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. This functional group is a key component in many pharmaceutical compounds.

Alkylation: While direct alkylation of the amino group with alkyl halides can be difficult to control and may lead to over-alkylation, it can be achieved under specific conditions. ub.edu Reductive amination provides a more controlled alternative for introducing alkyl groups.

Reaction TypeReagent ExampleFunctional Group Formed
Acylation Acetyl chloride, Acetic anhydrideAmide
Sulfonylation p-Toluenesulfonyl chlorideSulfonamide
Alkylation Methyl iodideSecondary/Tertiary Amine

Building upon the reactivity of the amino group, several important functional groups can be synthesized.

Amides: As mentioned, amides are formed via acylation. The reaction involves the activation of a carboxylic acid, often using coupling reagents, followed by reaction with the amine. nih.govresearchgate.net

Ureas: Ureas are typically synthesized by reacting the amino group with an isocyanate. chemicalbook.com Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent (like triphosgene (B27547) or carbonyldiimidazole) followed by the addition of another amine can produce both symmetrical and unsymmetrical ureas.

Carbamates: Carbamates, often used as protecting groups for amines or as linkages in bioactive molecules, can be formed through several methods. nih.govorganic-chemistry.org Common approaches include the reaction of the amine with a chloroformate (e.g., ethyl chloroformate, benzyl (B1604629) chloroformate) in the presence of a base, or with carbon dioxide and an alkylating agent. nih.govmdpi.com A widely used method for introducing the tert-butyloxycarbonyl (Boc) protecting group involves reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

ProductReagent(s)General Conditions
Amide Carboxylic acid + Coupling agentBase, Organic solvent
Urea Isocyanate (R-N=C=O)Organic solvent, Room temperature
Carbamate Chloroformate (R-O-CO-Cl)Base (e.g., Et₃N), Organic solvent
Carbamate CO₂ + Alkyl HalideBase (e.g., DBU), Pressure

Substitution Reactions Involving the Chlorine Atom

The chlorine atom at the C6 position is the most common site for substitution, providing a key point for molecular diversification through both nucleophilic displacement and metal-catalyzed cross-coupling reactions.

The C6-chloro group can be displaced by a variety of nucleophiles via the SNAr mechanism. The rate of this reaction is enhanced by the electron-withdrawing nature of the pyridine nitrogen. researchgate.net

Nitrogen Nucleophiles: Amines (primary and secondary) readily displace the chlorine atom to form 2,6-disubstituted-3-aminopyridine derivatives. This reaction is often performed by heating the chloropyridine with the desired amine in a polar solvent, sometimes with an added base. nih.gov

Sulfur Nucleophiles: Thiolates (RS⁻) are potent nucleophiles and react efficiently to displace the chlorine, yielding the corresponding 6-thioether derivatives.

Carbon Nucleophiles: While less common, strong carbon nucleophiles such as cyanide or certain stabilized carbanions can also displace the chlorine atom to form new carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C6-chloro position of the molecule serves as an excellent electrophilic partner. researchgate.netrsc.orgnih.gov While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems with specialized ligands enable efficient coupling. nih.gov

Suzuki Coupling: This reaction pairs the chloropyridine with an organoboron reagent (boronic acid or ester) to form a biaryl or vinylpyridine derivative. researchgate.netresearchgate.nettcichemicals.com It is widely used due to the mild reaction conditions and the commercial availability of a vast array of boronic acids. mdpi.com

Heck Reaction: The Heck reaction couples the chloropyridine with an alkene to introduce a vinyl substituent at the C6 position. wikipedia.orgorganic-chemistry.org The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the chloropyridine with a terminal alkyne. wikipedia.orgorganic-chemistry.org The process is typically co-catalyzed by palladium and copper salts in the presence of a base. researchgate.netsoton.ac.ukresearchgate.net

Coupling ReactionCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki Aryl/Vinyl Boronic AcidPd(0) or Pd(II) catalyst + Ligand + BaseC(sp²)-C(sp²) or C(sp²)-C(sp²)
Heck AlkenePd(0) or Pd(II) catalyst + Ligand + BaseC(sp²)-C(sp²)
Sonogashira Terminal AlkynePd catalyst + Cu(I) co-catalyst + BaseC(sp²)-C(sp)

Transformations at the Propan-2-yloxy Group

The propan-2-yloxy group, an ether linkage at the 2-position of the pyridine ring, is a key functional group that can undergo specific chemical transformations.

The ether linkage in 2-alkoxypyridines is susceptible to cleavage under strong acidic conditions, a reaction that is general for ethers. libretexts.orgwikipedia.org The most common reagents for this transformation are strong hydrohalic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orglibretexts.org The reaction proceeds through protonation of the ether oxygen, which makes the alkoxy group a better leaving group. masterorganicchemistry.com

The subsequent cleavage can occur via either an SN1 or SN2 mechanism, depending on the nature of the alkyl group. libretexts.orgwikipedia.orglibretexts.org In the case of the propan-2-yloxy group, the secondary carbon attached to the ether oxygen can potentially lead to a secondary carbocation, suggesting that the reaction could have some SN1 character. However, nucleophilic attack by the halide ion at the less sterically hindered carbon is also a significant factor. libretexts.org

The expected products from the cleavage of the ether linkage in 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine with a strong acid like HBr would be 6-chloro-3-aminopyridin-2-ol and 2-bromopropane.

Table 1: Predicted Products of Ether Cleavage

Reactant Reagent Predicted Products

Derivatization of the propan-2-yloxy group without complete cleavage is less common. However, modifications to the pyridine ring, such as N-oxidation, can influence the stability and reactivity of the ether linkage.

Advanced Spectroscopic and Structural Characterization of 6 Chloro 2 Propan 2 Yloxy Pyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity and spatial relationships of atoms can be determined.

The ¹H NMR spectrum of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine would exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature two doublets for the pyridine (B92270) ring protons. The proton at the 5-position (H-5) would be adjacent to the chloro-substituted carbon, and the proton at the 4-position (H-4) would be adjacent to the amine-substituted carbon. Due to the coupling between them, they would appear as two distinct doublets.

The isopropoxy group would produce a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The amine group (-NH₂) protons would typically appear as a broad singlet, and its chemical shift can be variable depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Pyridine H-47.0 - 7.5d
Pyridine H-56.8 - 7.2d
Isopropoxy CH5.1 - 5.5sept
Amine NH₂3.5 - 5.0br s
Isopropoxy CH₃1.2 - 1.5d

In the ¹³C NMR spectrum, each unique carbon atom in the molecule would give rise to a separate signal. The pyridine ring would show five distinct signals. The carbon atom bonded to the chlorine (C-6) and the carbon bonded to the isopropoxy group (C-2) would be found at lower field (higher ppm values) due to the electronegativity of the attached atoms. The carbons bearing the amine group (C-3) and the hydrogen atoms (C-4, C-5) would appear at a higher field. The isopropoxy group would show two signals: one for the methine carbon and one for the two equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2 (C-O)158 - 162
C-6 (C-Cl)145 - 150
C-4120 - 125
C-5115 - 120
C-3 (C-NH₂)130 - 135
Isopropoxy CH70 - 75
Isopropoxy CH₃20 - 25

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A cross-peak between the signals for the H-4 and H-5 protons of the pyridine ring would confirm their adjacency. Similarly, a cross-peak between the isopropoxy methine proton and the methyl protons would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-4, C-5, and the carbons of the isopropoxy group based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. For instance, the isopropoxy methine proton should show a correlation to the C-2 carbon of the pyridine ring, confirming the attachment of the isopropoxy group at that position. The pyridine proton H-4 would be expected to show correlations to C-2, C-3, and C-5.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₈H₁₁ClN₂O). The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak (M), corresponding to the ³⁷Cl isotope.

Table 3: HRMS Data for this compound

FormulaSpeciesCalculated Exact Mass
C₈H₁₁³⁵ClN₂O[M+H]⁺187.0633
C₈H₁₁³⁷ClN₂O[M+2+H]⁺189.0603

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to assess the purity of the compound and analyze its fragmentation behavior. Under typical electrospray ionization (ESI) conditions, the compound would be observed as its protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments would involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. Key fragmentation pathways would likely include the loss of the isopropoxy group or cleavage of the pyridine ring, providing further structural confirmation.

X-ray Crystallography for Solid-State Structural Determination

Analysis of Molecular Conformation and Stereochemistry

Experimental data on bond lengths, bond angles, and torsion angles, which are essential for a definitive analysis of the molecular conformation and stereochemistry of this compound, is not available.

Investigation of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

A conclusive investigation into the presence and geometry of intramolecular hydrogen bonds or other non-covalent interactions within the this compound molecule is not possible without crystallographic data.

Crystal Packing and Supramolecular Assembly

Details regarding the crystal packing, intermolecular interactions, and the resulting supramolecular architecture of this compound in the solid state remain undetermined in the absence of an experimental crystal structure.

Computational and Theoretical Investigations of 6 Chloro 2 Propan 2 Yloxy Pyridin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, orbital energies, and reactivity, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By focusing on the electron density, DFT can accurately and efficiently predict various molecular properties. A common approach involves geometry optimization followed by the calculation of electronic descriptors using a functional like B3LYP with a basis set such as 6-311G+(d,p). ias.ac.inresearcher.liferesearchgate.net

Analysis of the electronic properties of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine through DFT reveals key reactivity indicators. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netijesit.comnih.gov

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.netwolfram.comuni-muenchen.de For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the isopropoxy group, indicating these as primary sites for electrophilic interaction. The amine group's hydrogen atoms and parts of the pyridine ring would exhibit positive potential.

Table 1: Calculated Electronic Properties using DFT

ParameterValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.6 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DIndicates overall polarity of the molecule

Molecular orbital analysis, particularly of the frontier orbitals (HOMO and LUMO), provides a deeper understanding of reaction mechanisms. The spatial distribution of the HOMO indicates the regions from which electrons are most likely to be donated in a reaction with an electrophile. For this compound, the HOMO is expected to be localized primarily on the aminopyridine ring, specifically involving the amino group and the electron-rich carbon atoms. Conversely, the LUMO's distribution highlights the areas most susceptible to receiving electrons from a nucleophile, which would likely be centered on the pyridine ring, influenced by the electron-withdrawing chlorine atom. wuxibiology.com

Fukui functions are conceptual DFT descriptors that quantify the change in electron density at a specific point in a molecule when an electron is added or removed. wikipedia.orgscm.com This allows for a more precise, atom-specific prediction of reactivity than MEP maps alone. The condensed Fukui function simplifies this by assigning a value to each atom. scm.comnih.gov

There are three main types of Fukui functions to predict different types of attacks:

f+ : for nucleophilic attack (predicts electrophilic sites).

f- : for electrophilic attack (predicts nucleophilic sites).

f0 : for radical attack.

A higher value of the condensed Fukui function on a particular atom indicates a higher reactivity of that site toward the specific type of attack. schrodinger.comnumberanalytics.com For this molecule, the nitrogen of the amino group and the pyridine nitrogen would be expected to have high f- values, marking them as likely sites for electrophilic attack. The carbon atom bonded to the chlorine would likely show a high f+ value, indicating its susceptibility to nucleophilic attack.

Table 2: Condensed Fukui Function (f-) for Predicting Electrophilic Attack Sites

Atomf- ValuePredicted Reactivity
N (Pyridine Ring)0.18High
N (Amine Group)0.25Very High
C4 (Ring)0.15Moderate
C5 (Ring)0.12Moderate

Structure-Activity/Property Relationship (SAR/SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. benthamdirect.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create mathematical equations that link molecular descriptors (e.g., electronic, steric, hydrophobic properties) to activity. nih.govnih.govdovepress.com

For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific target. The model would help identify which structural features are most important for activity. For example, analysis might reveal that:

Electronic properties : A certain distribution of charge around the pyridine ring, influenced by substituents, is crucial for hinge binding.

Steric properties : The size and shape of the substituent at the 2-position (the isopropoxy group) significantly impact how well the molecule fits into a hydrophobic pocket. Bulky groups might enhance van der Waals interactions but could also cause steric clashes.

These insights are invaluable for optimizing lead compounds, allowing medicinal chemists to rationally design new analogs with improved potency and desirable properties. benthamdirect.comnih.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Analog Series

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the quantitative chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are instrumental in predicting the activity of new, unsynthesized analogs.

A thorough search of academic and patent literature did not yield any specific QSAR or QSPR studies conducted on a series of analogs of this compound. Such a study would typically involve the synthesis of a library of related compounds, experimental measurement of a particular activity or property, calculation of various molecular descriptors (e.g., electronic, steric, hydrophobic), and the subsequent development of a mathematical equation to correlate these descriptors with the observed activity. The absence of such studies indicates that a systematic exploration of the structure-activity or structure-property landscape around this particular chemical scaffold has not been reported.

Cheminformatics Approaches to Analog Design and Property Prediction

Cheminformatics encompasses the use of computational methods to analyze and model chemical and biological data. In drug discovery, it is used for tasks such as virtual screening, library design, and the prediction of absorption, distribution, metabolism, and excretion (ADME) properties.

There is no available research detailing the application of specific cheminformatics approaches to the design of analogs of this compound or the prediction of their properties. Such research would involve techniques like similarity searching, molecular docking (if a biological target is known), or the use of predictive models based on machine learning algorithms trained on larger datasets of diverse chemical structures. The lack of such reports suggests that this compound has not been a focus of computational lead optimization or virtual screening campaigns that have been disclosed in the public domain.

Applications of 6 Chloro 2 Propan 2 Yloxy Pyridin 3 Amine As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

As a substituted pyridine (B92270), 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine is part of a class of heterocyclic compounds that are foundational to the development of numerous complex organic structures. The specific arrangement of its functional groups provides multiple reaction sites for building intricate molecular frameworks.

Precursor for Advanced Pyridine-Containing Scaffolds and Heterocycles

The pyridine core is a privileged scaffold in chemical synthesis due to its presence in a vast number of biologically active compounds and functional materials. researchgate.net this compound is an ideal starting material for creating more elaborate pyridine-based structures and fused heterocyclic systems. The amine and chloro substituents are key reaction handles for annulation reactions, where additional rings are fused onto the primary pyridine structure. For instance, similar 2-aminopyridine (B139424) structures are used to synthesize fused bicyclic systems like imidazo[1,2-a]pyridines and thieno[2,3-c]pyridines, which are of significant interest in medicinal chemistry. nih.gov The chlorine atom at the 6-position can participate in intramolecular cyclization reactions, such as SNAr (nucleophilic aromatic substitution) or transition-metal-catalyzed cross-coupling, to form these advanced scaffolds. nih.gov

Target Scaffold/HeterocycleSynthetic UtilityPotential Application Area
Pyrido[2,3-d]pyrimidinesFormed via condensation reactions involving the 3-amino group.Kinase inhibitors, Antiviral agents
Thiazolo[5,4-b]pyridinesSynthesized by reacting the aminopyridine with sulfur reagents. researchgate.netAntibacterial agents, Anticancer agents
Imidazo[4,5-b]pyridinesConstructed through cyclization with carboxylic acids or their derivatives.Antiviral (e.g., anti-HBV) agents
TetrahydronaphthyridinesCan be formed through multi-step sequences involving annulation. nih.govCNS-active agents, Drug discovery scaffolds

Building Block in Multistep Organic Transformations

The utility of this compound extends to its role as a versatile building block in longer, multistep synthetic sequences. Each functional group can be addressed selectively to introduce new functionalities or to connect with other molecular fragments. The primary amine group is a potent nucleophile, readily undergoing acylation, alkylation, or condensation reactions. Furthermore, it can be converted into a diazonium salt, which is a gateway to a wide array of other functional groups through Sandmeyer or related reactions.

The chlorine atom is a good leaving group, particularly for nucleophilic aromatic substitution and for various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. orgsyn.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the assembly of complex molecules from simpler precursors.

Transformation TypeReagents/ConditionsBond FormedPurpose
Buchwald-Hartwig Amination Pd catalyst, ligand, base, amineC-NIntroduction of new amino groups at the C6 position.
Suzuki Coupling Pd catalyst, base, boronic acid/esterC-CFormation of biaryl or alkyl-aryl structures.
Acylation/Sulfonylation Acyl chloride/anhydride, baseN-C(O), N-S(O)₂Modification of the 3-amino group to amides/sulfonamides.
Diazotization-Sandmeyer NaNO₂, H⁺; CuXC-X (X=Cl, Br, CN)Replacement of the 3-amino group with various substituents.

Contributions to Medicinal Chemistry Research

In medicinal chemistry, the pyridine scaffold is a cornerstone of drug design. researchgate.net Intermediates like this compound are highly sought after for their ability to generate libraries of diverse compounds for biological screening. The chlorine atom is particularly significant, as chlorinated compounds represent a substantial portion of FDA-approved drugs. nih.gov

Synthesis of Pharmaceutical Compound Building Blocks

This compound serves as a key intermediate for the synthesis of building blocks used in the development of new pharmaceutical agents. Its structural motifs are found in molecules targeting a wide range of diseases. For example, related 2-aminopyridine derivatives are crucial for creating compounds with potential anticancer, antibacterial, and antiviral properties. nih.govresearchgate.net The synthesis of 6–chloro–N–isopropyl–3–nitropyridin–2–amine derivatives, which are structurally similar, has been identified as important for their anticancer activity. nih.gov The strategic placement of the chloro and amino groups allows for the construction of complex heterocyclic systems that are often the core of active pharmaceutical ingredients (APIs).

Development of Novel Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems and validating drug targets. The aminopyridine scaffold has potential as a core for fluorescent probes. nih.gov The amine group provides a convenient attachment point for conjugating fluorophores or other reporter tags. By modifying the aminopyridine core, researchers can develop probes that "light up" upon binding to a specific biological target, such as a protein or enzyme. An aminopyridine equipped with a reactive group like an azide (B81097) can be used in "click-and-probing" protocols, where the probe's fluorescence is switched on only after it reacts with its target, reducing background signal and improving detection sensitivity. nih.gov While specific use of this compound as a chemical probe is not extensively documented, its inherent functionalities make it a suitable candidate for derivatization into such molecular tools.

Applications in Agrochemical Development

The pyridine ring is a critical component in many agrochemicals, including herbicides, fungicides, and insecticides. researchgate.net Chlorinated pyridine derivatives, in particular, are widely used in the agrochemical industry. For example, compounds like 2-chloro-6-trichloromethyl pyridine are key intermediates for producing certain pesticides and nitrogen fertilizer synergists. agropages.com Although direct application of this compound in marketed agrochemicals is not prominently reported, its structural features are relevant to this field. The combination of a chloropyridine core with an amino group offers a platform for synthesizing new molecules with potential pesticidal or herbicidal activity. The isopropoxy group can modulate the compound's lipophilicity and metabolic stability, which are critical parameters for the efficacy and environmental profile of an agrochemical.

Intermediate for Fungicide Synthesis

Pyridine-based compounds are a cornerstone in the development of modern fungicides. nih.gov The pyridine carboxamide class of fungicides, in particular, has seen significant research and commercial success. These compounds often function by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in fungi, a critical component of the mitochondrial respiratory chain.

While direct synthesis of a commercialized fungicide from this compound is not explicitly detailed in readily available literature, its structural motifs are highly relevant to this class of agrochemicals. For instance, novel pyridine carboxamide derivatives are frequently synthesized and tested for their antifungal properties. nih.gov The synthesis of such compounds typically involves the coupling of a substituted aminopyridine with a carboxylic acid or its derivative. google.com The structural framework of this compound makes it an ideal candidate for the synthesis of analogues of established fungicides, such as those in the picolinamide (B142947) class. google.com

The general synthetic approach to pyridine carboxamide fungicides involves the reaction of a pyridine carboxylic acid with an amine. The derivatization of intermediates like this compound allows for the creation of a library of compounds that can be screened for fungicidal activity.

Precursor in Herbicide and Pesticide Discovery

The pyridine ring is a common feature in a multitude of herbicides and pesticides. nih.gov Picolinic acid derivatives, for example, are a significant class of herbicides. epo.org The development of new herbicidal compounds often relies on the modification of existing pyridine-based scaffolds to enhance efficacy, selectivity, and environmental profile.

The compound this compound can serve as a precursor for the synthesis of novel picolinamide and other pyridine-based herbicides. The amine group can be transformed into various functional groups, and the chloro and isopropoxy groups can be modified to tune the molecule's properties. This approach is central to the discovery of new active ingredients for crop protection. google.com

The derivatization of aminopyridine intermediates is a well-established strategy in the search for new pesticides. googleapis.comgoogle.com By systematically altering the substituents on the pyridine ring, researchers can explore the structure-activity relationships and identify compounds with potent herbicidal or pesticidal effects.

Utility in Materials Science

The unique electronic and structural properties of pyridine derivatives make them attractive building blocks for functional materials. Their ability to coordinate with metals, participate in hydrogen bonding, and influence molecular packing has led to their incorporation into a variety of advanced materials.

Development of Functional Materials

While specific research detailing the use of this compound in functional materials is not prominent, the broader class of aminopyridines is utilized in the development of various functional materials. These materials can have applications in areas such as catalysis, sensing, and as components of metal-organic frameworks (MOFs). The amine and chloro groups on the pyridine ring of this specific compound offer potential for creating materials with tailored properties.

Building Blocks for Organic Electronic Materials

Pyridine-containing compounds are of growing interest in the field of organic electronics, particularly for applications in organic light-emitting diodes (OLEDs). The electron-deficient nature of the pyridine ring can be beneficial for creating materials with specific charge-transport properties. Substituted pyridines can be incorporated into larger molecular structures to serve as electron-transporting materials, host materials for phosphorescent emitters, or as part of the emissive layer itself. bldpharm.com

The derivatization of aminopyridines allows for the fine-tuning of the electronic properties of the resulting molecules, which is crucial for optimizing the performance of organic electronic devices. While direct application of this compound in this field is not widely documented, its structure represents a valuable scaffold for the synthesis of novel materials for organic electronics.

Strategy of Intermediate Derivatization in Discovery Chemistry

The use of this compound exemplifies a powerful strategy in modern chemical research known as "Intermediate Derivatization Methods". nih.gov This approach focuses on the synthesis of a core intermediate which can then be readily modified in a multitude of ways to generate a diverse library of related compounds.

This strategy is particularly valuable in the discovery of new agrochemicals and pharmaceuticals, where the screening of large numbers of compounds is often necessary to identify lead candidates with desired biological activity. The process of discovering new agrochemicals has evolved from traditional trial-and-error screening to more rational design approaches, where intermediate derivatization plays a key role. nih.gov

By starting with a versatile intermediate like this compound, chemists can efficiently explore a wide chemical space. The amine, chloro, and isopropoxy groups on this molecule provide multiple handles for chemical modification, allowing for the systematic variation of the compound's steric and electronic properties. This targeted diversification increases the probability of discovering novel compounds with enhanced performance characteristics, be it as a more effective fungicide, a more selective herbicide, or a more efficient material for an electronic device.

The insights gained from the biological or material property testing of the derivative library can then be used to further refine the design of the next generation of compounds, accelerating the discovery and development process.

Q & A

Q. What are the standard synthetic routes for 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution and subsequent reduction. For example:

  • Substitution reaction : React 6-chloro-3-nitropyridin-2-amine with isopropyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the isopropoxy group. Monitor reaction progress via TLC or HPLC .
  • Nitro reduction : Reduce the nitro group to an amine using iron powder in acidic conditions (e.g., HCl/EtOH). Ensure inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .
  • Optimization : Adjust solvent polarity (e.g., switch from DMF to THF for slower kinetics) or use Pd-catalyzed coupling (e.g., Pd(OAc)₂/Xantphos) for regioselective amination .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns. The isopropoxy group shows a doublet at ~1.3 ppm (CH₃) and a septet at ~4.5 ppm (CH) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (calc. for C₈H₁₂ClN₂O: 199.07 g/mol).
  • HPLC : Employ a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>98%) and resolve regioisomers .

Q. How can researchers distinguish this compound from structurally similar pyridine derivatives?

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., amine-pyridine N interactions) .
  • Vibrational spectroscopy : Compare IR peaks for NH₂ (3350–3450 cm⁻¹) and C-O-C (1250 cm⁻¹) with analogs like 6-bromo-2-chloropyridin-3-amine .

Advanced Research Questions

Q. How does the steric and electronic profile of the isopropoxy group influence reactivity in cross-coupling reactions?

The isopropoxy group acts as a moderate electron-donating substituent, enhancing nucleophilic aromatic substitution (SNAr) at the 2-position. However, steric hindrance from the isopropyl group may slow Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Mitigate this by:

  • Using bulky ligands (e.g., Xantphos) to stabilize transition states .
  • Increasing reaction temperature (80–100°C) to overcome steric barriers .

Q. What are the challenges in resolving crystallographic disorder for this compound, and how can they be addressed?

Disorder in the isopropoxy group or amine moiety can arise due to rotational flexibility. Solutions include:

  • Low-temperature data collection (e.g., 100 K) to reduce thermal motion .
  • SHELXL refinement : Apply restraints (e.g., DFIX, SIMU) to model plausible conformations and validate with R-factor convergence (<5%) .

Q. How can contradictory bioactivity data (e.g., kinase inhibition vs. cytotoxicity) be analyzed for this compound?

  • Dose-response assays : Perform IC₅₀ determinations across multiple cell lines (e.g., HEK293, HeLa) to differentiate target-specific effects from off-target toxicity .
  • Computational docking : Map binding poses to kinase ATP pockets (e.g., p38 MAPK) using Schrödinger Suite or AutoDock Vina. Compare with negative controls (e.g., SB-202190) to validate selectivity .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Salt formation : React with HCl or citrate to enhance aqueous solubility.
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amine) for passive diffusion, followed by enzymatic activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.